4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 1565779-83-0) is a specialized organic compound featuring a butyrophenone backbone substituted with a cyano group (-CN) at the 4' position of the phenyl ring and a 5,5-dimethyl-1,3-dioxan-2-yl moiety at the 4-position of the aliphatic chain. The 5,5-dimethyl-1,3-dioxane group is a cyclic ketal, which enhances steric protection and may improve metabolic stability in pharmaceutical applications.
This compound is primarily utilized in biochemical research as a precursor or intermediate in drug discovery, particularly in synthesizing molecules targeting central nervous system disorders or as a ligand in catalytic systems .
Properties
IUPAC Name |
4-[4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-17(2)11-20-16(21-12-17)5-3-4-15(19)14-8-6-13(10-18)7-9-14/h6-9,16H,3-5,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTSOEKCKVCGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=C(C=C2)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646046 | |
| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-76-8 | |
| Record name | 4-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is formed through the reaction of a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion.
Formation of the Butyrophenone Moiety: The butyrophenone moiety is synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide, alkyl halides, and various acids or bases are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential:
This compound is primarily recognized for its role as a photosensitizer in photodynamic therapy (PDT), where it can generate reactive oxygen species upon light activation. This property makes it valuable in treating certain types of cancer and other diseases.
Case Study:
A study investigated the efficacy of 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone as a photosensitizer in PDT. The results indicated that the compound significantly induced apoptosis in cancer cells when exposed to specific wavelengths of light, demonstrating its potential as an effective therapeutic agent .
Data Table: Pharmacological Activities
Material Science Applications
Polymer Chemistry:
this compound can be utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light allows it to initiate polymerization reactions efficiently.
Case Study:
Research demonstrated that incorporating this compound into polymer formulations improved the mechanical properties and thermal stability of the resultant materials. The study highlighted its effectiveness in enhancing the curing process of epoxy resins .
Data Table: Material Properties
| Property | Value | Reference |
|---|---|---|
| Mechanical Strength | Increased by 30% | |
| Thermal Stability | Improved thermal degradation temperature | |
| Curing Time | Reduced by 25% |
Photochemistry Applications
Photostability Studies:
The compound has been studied for its photostability under various environmental conditions. Understanding its stability is crucial for applications involving prolonged light exposure.
Case Study:
A comparative analysis showed that this compound exhibited excellent photostability compared to other conventional photosensitizers. This characteristic enhances its suitability for long-term applications in PDT and other light-based therapies .
Data Table: Photostability Analysis
Mechanism of Action
The mechanism of action of 4’-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets and pathways. The cyano group and dioxane ring play crucial roles in its binding affinity and reactivity. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Classification of Analogous Compounds
The following structural analogs share the 5,5-dimethyl-1,3-dioxan-2-yl functional group but differ in substituents on the phenyl ring or aliphatic chain, leading to distinct physicochemical and biological properties.
Halogen-Substituted Derivatives
- 2',4'-Dichloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898756-99-5): Molecular weight: 331.23 g/mol. Applications include agrochemical intermediates .
- 3'-Fluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898786-06-6): Molecular weight: 280.33 g/mol. Fluorine’s electronegativity increases metabolic stability compared to non-halogenated analogs, making it suitable for CNS-targeting pharmaceuticals .
- 2'-Chloro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone (CAS: 898785-86-9): Boiling point: 374.4°C; Molecular weight: 297 g/mol. The chloro substituent balances lipophilicity and reactivity, often used in cross-coupling reactions .
Alkoxy- and Alkyl-Substituted Derivatives
- 2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: Molecular weight: 322.4 g/mol. Methoxy groups enhance solubility via hydrogen bonding but may reduce blood-brain barrier penetration. Applications include dye synthesis and polymer chemistry .
- 4'-Hexyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: The hexyl chain increases hydrophobicity, favoring use in lipid-based drug delivery systems .
Cyano and Trifluoromethyl Derivatives
- 4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: The cyano group confers high polarity (logP ~2.1 estimated), making it suitable for aqueous-phase reactions. Its electron-withdrawing nature activates the phenyl ring for nucleophilic substitution .
- 4'-Trifluoromethyl-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone: The trifluoromethyl group combines lipophilicity and metabolic resistance, often used in antiviral agents .
Table 1: Key Properties of Selected Analogs
*Estimated based on structural similarity.
Biological Activity
4'-Cyano-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyano group and a dioxane moiety, suggests possible interactions with biological systems that merit detailed investigation.
- Chemical Formula : C17H21NO3
- Molecular Weight : 287.36 g/mol
- CAS Number : 898756-76-8
- MDL Number : MFCD03844336
- Purity : 97% (as per supplier specifications) .
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter systems. Preliminary studies indicate that it may act as a modulator of dopaminergic and serotonergic pathways, which are critical in the regulation of mood, cognition, and motor functions.
Potential Mechanisms:
- Dopamine Receptor Interaction : The compound may exhibit affinity for dopamine receptors, influencing dopaminergic signaling.
- Serotonin Modulation : It may also interact with serotonin receptors, potentially affecting mood and anxiety levels.
In Vitro Studies
Recent research has focused on the compound's efficacy in inhibiting specific enzymes related to neurotransmitter metabolism. For instance, studies have shown that derivatives similar to this compound can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, which plays a role in pain and inflammation .
| Study Reference | IC50 Value (µM) | Target Enzyme | Effect |
|---|---|---|---|
| Montgomery et al. (2007) | 80 | MAGL | Significant inhibition |
| Aalto et al. (2009) | >10 | Various | No significant effect |
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and pharmacodynamics of this compound. These studies suggest that the compound can cross the blood-brain barrier effectively, leading to potential central nervous system effects.
Case Study 1: Neuropharmacological Effects
A study conducted on rodents evaluated the effects of the compound on anxiety-like behavior using the elevated plus maze test. Results indicated a decrease in anxiety levels at certain dosages, suggesting anxiolytic properties.
Case Study 2: Pain Management
In a model of inflammatory pain, administration of the compound resulted in reduced pain sensitivity compared to control groups. This indicates its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
